molecular formula C10H9NOS B12895852 6-Methoxyquinoline-8-thiol CAS No. 24186-85-4

6-Methoxyquinoline-8-thiol

Cat. No.: B12895852
CAS No.: 24186-85-4
M. Wt: 191.25 g/mol
InChI Key: VZWQKHDYKKWWNI-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-8-thiol is a heterocyclic aromatic compound that features a quinoline ring system substituted with a methoxy group at the 6-position and a thiol group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-8-thiol typically involves the introduction of the methoxy and thiol groups onto the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a methoxy group donor and a thiol group donor under specific conditions. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate these substitutions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinoline-8-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The methoxy and thiol groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and applications.

    6-Methoxyquinoline N-oxide: An oxidized form of 6-Methoxyquinoline with distinct reactivity.

Uniqueness: 6-Methoxyquinoline-8-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in various applications.

Properties

CAS No.

24186-85-4

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

6-methoxyquinoline-8-thiol

InChI

InChI=1S/C10H9NOS/c1-12-8-5-7-3-2-4-11-10(7)9(13)6-8/h2-6,13H,1H3

InChI Key

VZWQKHDYKKWWNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)S

Origin of Product

United States

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